molecular formula C18H18FN5O3 B2711060 3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 905015-08-9

3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2711060
CAS No.: 905015-08-9
M. Wt: 371.372
InChI Key: GEPJBMKMSAMGOT-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical research compound belonging to the imidazo[2,1-f]purine-2,4-dione class. This structural class has demonstrated significant biological activity in scientific research, particularly as a scaffold for developing ligands targeting central nervous system (CNS) receptors. Compounds within this chemical family have been extensively investigated for their affinity for serotonin receptors (specifically 5-HT 1A and 5-HT 7 ) and their inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A) . The specific molecular architecture of this compound features a 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core that is substituted at the N-3 position with a 2-fluorobenzyl group and at the N-8 position with a 2-hydroxyethyl chain, alongside methyl groups at the N-1 and N-7 positions. The 2-fluorobenzyl moiety is a common pharmacophore in the design of bioactive molecules and is known to influence binding interactions with protein targets. The 2-hydroxyethyl substitution at the 8-position is a critical structural feature that may enhance aqueous solubility and influence the compound's metabolic stability and pharmacokinetic profile, which are important parameters in pre-clinical drug discovery . The primary research applications for this compound and its analogs are in the fields of medicinal chemistry and neuropharmacology. Structural analogs have shown promise in in vivo pharmacological models, exhibiting potent antidepressant-like and anxiolytic-like activities at low doses. The mechanism of action underlying these effects is believed to be dual-targeted, involving high-affinity binding to serotonin receptors and concurrent inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic nucleotide concentrations . This dual activity makes such compounds valuable tools for researching novel therapeutic pathways for CNS disorders. Researchers utilize this compound for exploring structure-activity relationships (SAR), optimizing lead compounds, and investigating complex signaling pathways in the brain. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-11-9-23-14-15(20-17(23)22(11)7-8-25)21(2)18(27)24(16(14)26)10-12-5-3-4-6-13(12)19/h3-6,9,25H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPJBMKMSAMGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

Property Details
Molecular Formula C22H18FN5O3
Molecular Weight 419.4 g/mol
IUPAC Name 2-[(2-fluorophenyl)methyl]-6-(3-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
InChI Key UAVNSOAPOXNTCW-UHFFFAOYSA-N

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. A study highlighted the behavior of selected compounds in forced swim tests (FST) in mice, demonstrating potential antidepressant effects comparable to established drugs like diazepam. The compound's interaction with serotonin receptors (5-HT1A and 5-HT7) suggests a mechanism for its mood-enhancing effects .

Inhibition of Phosphodiesterases

The compound has also been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. These enzymes play crucial roles in various signaling pathways associated with mood regulation and inflammation. The inhibition of these PDEs may contribute to the compound's therapeutic potential in treating mood disorders .

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can attenuate lipopolysaccharide-induced NF-κB activation, a key player in inflammatory responses. Compounds with similar structures have shown promise in reducing inflammation more effectively than standard anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Serotonin Receptors : Binding to 5-HT1A and 5-HT7 receptors modulates serotonin levels in the brain, influencing mood and anxiety.
  • Phosphodiesterase Inhibition : By inhibiting PDEs, the compound enhances cyclic nucleotide signaling pathways that are critical for neuronal function and mood stabilization.
  • NF-κB Pathway Modulation : The compound's ability to inhibit NF-κB activation suggests a mechanism for its anti-inflammatory effects.

Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Antidepressant Studies : In vivo pharmacological tests indicated significant antidepressant-like effects in animal models .
  • Inflammation Studies : Compounds similar to this imidazopurine derivative were tested against Staphylococcus aureus and methicillin-resistant strains, showing promising antimicrobial activity alongside anti-inflammatory properties .
  • Lipophilicity and Metabolic Stability : The lipophilicity of the compound was assessed using micellar electrokinetic chromatography (MEKC), which is crucial for predicting absorption and distribution characteristics in biological systems .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of imidazo[2,1-f]purine derivatives demonstrated that certain compounds exhibited higher affinity for serotonin receptors compared to traditional antidepressants. The results indicated that these compounds could serve as lead candidates for further development into effective antidepressants.

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory responses, compounds derived from imidazo[2,1-f]purine showed significant inhibition of NF-κB activity. This suggests their potential utility in treating inflammatory diseases where NF-κB plays a critical role.

Comparison with Similar Compounds

Position 3 Substituents

  • Halogen Effects: 2-Fluorobenzyl (Target Compound): The ortho-fluorine on the benzyl group may enhance electronic interactions with target receptors, such as 5-HT₁ₐ, compared to para-substituted analogs . 2-Chlorobenzyl (): Chlorine’s larger atomic radius and electronegativity may increase hydrophobic interactions but reduce metabolic stability compared to fluorine .

Position 8 Substituents

The 2-hydroxyethyl group in the target compound contrasts with:

  • Morpholinylethyl () : Introduces a polar heterocyclic moiety (C₁₉H₂₂FN₅O₄), enhancing solubility and PDE4B/PDE10A inhibition .
  • Piperazinylalkyl () : Piperazine-containing derivatives (e.g., AZ-853) show potent 5-HT₁ₐ agonism (EC₅₀ = 12 nM) but weaker PDE inhibition .
  • Phenethyl () : Aromatic substitution increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Alkyl Chains () : Hexyl or butyl groups (e.g., Compound 42) enhance membrane permeability but may lead to off-target interactions .

Additional Methyl Groups

Pharmacological Activity Comparison

Table 1: Key Pharmacological Properties of Selected Analogs

Compound Substituents (Position 3/8) Molecular Formula Activity (IC₅₀ or EC₅₀) Reference
Target Compound 2-Fluorobenzyl / 2-hydroxyethyl C₁₈H₁₉FN₄O₃ Not reported (structural analog)
4-Fluorobenzyl analog 4-Fluorobenzyl / 2-hydroxyphenyl C₂₃H₂₀FN₅O₃ 5-HT₇ affinity (Ki = 89 nM)
AZ-853 2-Fluorophenylpiperazinylbutyl C₂₃H₂₉FN₈O₂ 5-HT₁ₐ EC₅₀ = 12 nM
Morpholinylethyl analog 2-Fluorobenzyl / morpholinylethyl C₁₉H₂₂FN₅O₄ PDE4B IC₅₀ = 320 nM
Phenethyl analog 2-Fluorobenzyl / phenethyl C₂₀H₂₀FN₅O₂ Antidepressant (FST ED₅₀ = 2.5 mg/kg)

Functional and Pharmacokinetic Differences

  • Receptor Selectivity : Fluorine at position 3 (ortho) in the target compound may favor 5-HT₁ₐ over 5-HT₇ binding compared to para-fluorinated analogs .
  • Metabolic Stability : Hydroxyethyl substituents are prone to glucuronidation, whereas morpholinylethyl or piperazinyl groups may undergo oxidative metabolism, affecting half-life .

Clinical and Preclinical Implications

  • Antidepressant Potential: Piperazinylalkyl derivatives (e.g., AZ-861) show stronger 5-HT₁ₐ agonism but induce side effects like hypotension, unlike the target compound’s unstudied profile .
  • Anti-Fibrotic Activity : The 2-chlorobenzyl analog () inhibits TGF-β, suggesting the target compound’s fluorinated variant may share this activity with improved safety .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the fluorobenzyl group is typically introduced through alkylation of the purine core using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The hydroxyethyl moiety is incorporated via Mitsunobu reactions or hydroxylation of a precursor vinyl group. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is commonly used for purification, with yields ranging from 40–60% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for verifying substitution patterns (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, hydroxyethyl protons at δ 3.6–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~430–450).
  • IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3300 cm⁻¹).
    Cross-referencing with analogs in literature ensures structural fidelity .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) can be improved via co-solvents (5–10% DMSO) or structural modifications (e.g., PEGylation of the hydroxyethyl group). Stability studies (pH 7.4, 37°C) should precede biological testing to confirm compound integrity .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (A₁/A₂A), given structural similarities to xanthine derivatives.
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., logP ~2.5, TPSA ~90 Ų).
  • QSAR Models : Correlate substituent effects (e.g., fluorobenzyl vs. non-fluorinated analogs) with activity trends from literature .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., theophylline for adenosine antagonism).
  • Metabolite Analysis : LC-MS/MS to check for in situ degradation (e.g., hydrolysis of the hydroxyethyl group).
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (n ≥ 3 replicates) .

Q. What are the challenges in designing SAR studies for 8-hydroxyethyl-substituted purinediones?

  • Methodological Answer :

  • Steric Effects : The hydroxyethyl group may hinder binding to flat receptor pockets; compare with shorter (e.g., methyl) or rigid (e.g., cyclopropyl) substituents.
  • Hydrogen Bonding : Replace the hydroxyl group with ethers or esters to assess polarity-activity relationships.
  • Synthetic Feasibility : Prioritize derivatives with modular synthesis routes (e.g., click chemistry for side-chain diversification) .

Q. How to address discrepancies in NMR data between synthesized batches?

  • Methodological Answer :

  • Dynamic Exchange : Check for tautomerism (e.g., imidazole NH protons) by variable-temperature NMR.
  • Impurity Profiling : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) to detect byproducts (e.g., de-fluorinated analogs).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations .

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